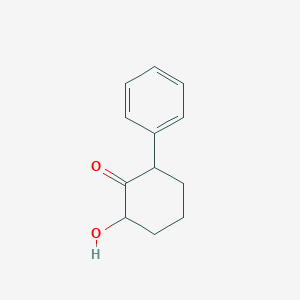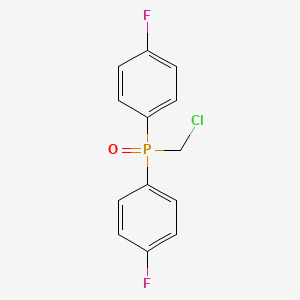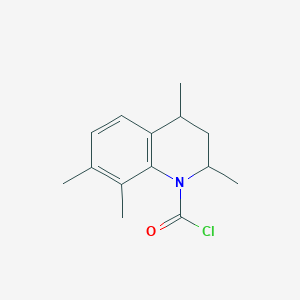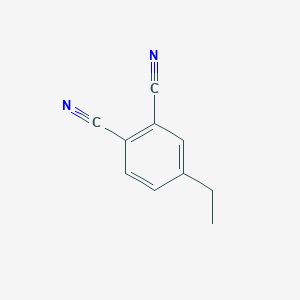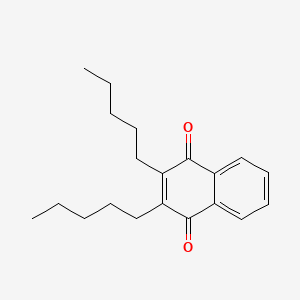![molecular formula C7H12O3 B14336426 Acetic acid, [(3-methyl-3-butenyl)oxy]- CAS No. 95123-48-1](/img/structure/B14336426.png)
Acetic acid, [(3-methyl-3-butenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(3-methyl-3-butenyl)oxy]-, also known as 3-Methyl-3-butenyl acetate, is an organic compound with the molecular formula C7H12O2. It is an ester formed from acetic acid and 3-methyl-3-buten-1-ol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(3-methyl-3-butenyl)oxy]- typically involves the esterification reaction between acetic acid and 3-methyl-3-buten-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
CH3COOH+CH2=C(CH3)CH2CH2OH→CH3COOCH2C(CH3)=CH2+H2O
Industrial Production Methods
Industrial production of acetic acid, [(3-methyl-3-butenyl)oxy]- follows a similar esterification process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to maximize efficiency and yield. The use of a strong acid catalyst and controlled temperature conditions are crucial for the industrial synthesis of this ester .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [(3-methyl-3-butenyl)oxy]- undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and 3-methyl-3-buten-1-ol in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Acetic acid and 3-methyl-3-buten-1-ol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Acetic acid, [(3-methyl-3-butenyl)oxy]- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Widely used in the flavor and fragrance industry due to its pleasant odor
Mecanismo De Acción
The mechanism of action of acetic acid, [(3-methyl-3-butenyl)oxy]- involves its interaction with biological molecules. As an ester, it can undergo hydrolysis to release acetic acid and 3-methyl-3-buten-1-ol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of enzymes that catalyze these reactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Methyl butyrate: An ester with a similar structure and odor profile.
Propyl acetate: Used in the flavor and fragrance industry, similar to acetic acid, [(3-methyl-3-butenyl)oxy]-.
Uniqueness
Acetic acid, [(3-methyl-3-butenyl)oxy]- is unique due to its specific structure, which imparts a distinct fruity odor. Its synthesis from 3-methyl-3-buten-1-ol also differentiates it from other esters, providing unique properties and applications in various industries .
Propiedades
| 95123-48-1 | |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-(3-methylbut-3-enoxy)acetic acid |
InChI |
InChI=1S/C7H12O3/c1-6(2)3-4-10-5-7(8)9/h1,3-5H2,2H3,(H,8,9) |
Clave InChI |
SKNNRFLWLBLWOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


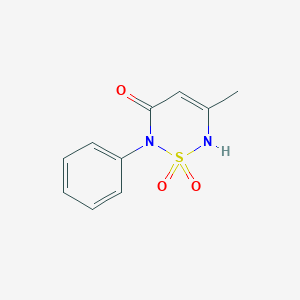
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/no-structure.png)
